molecular formula C16H16N4O B601763 N-Desmethyl Alosetron CAS No. 122852-63-5

N-Desmethyl Alosetron

Cat. No.: B601763
CAS No.: 122852-63-5
M. Wt: 280.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Desmethyl Alosetron is extensively used in scientific research due to its diverse applications. Some of its key applications include:

    Chemistry: Used as a reference material in analytical chemistry and as a starting material for the synthesis of other compounds.

    Biology: Studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and other conditions.

    Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Mechanism of Action

Target of Action

N-Desmethyl Alosetron primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor type . The activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, this compound is able to effectively control IBS .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of serotonin-sensitive gastrointestinal processes . Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, this compound’s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products .

Pharmacokinetics

The pharmacokinetics of this compound have been studied after single oral doses ranging from 0.05 mg to 16 mg in healthy men . The pharmacokinetics of this compound have also been evaluated in healthy women and men and in patients with IBS after repeated oral doses ranging from 1 mg twice daily to 8 mg twice daily . This compound is cleared by extensive metabolism by cytochrome P450 (CYP) enzymes CYP2C9, CYP3A4, and CYP1A2 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome . By blocking the 5-HT3 receptors, this compound is able to effectively control these symptoms .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Alosetron interacts with various enzymes and proteins, primarily the serotonin 5-HT3 receptors . As a derivative of Alosetron, it is expected to have similar interactions. The nature of these interactions is primarily antagonistic, meaning it blocks the action of serotonin on the 5-HT3 receptors .

Cellular Effects

Given its similarity to Alosetron, it may influence cell function by modulating serotonin-sensitive gastrointestinal processes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. As a derivative of Alosetron, it is likely to exert its effects at the molecular level through similar mechanisms. This includes binding interactions with the 5-HT3 receptors, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to assume that its effects, stability, and degradation over time would be similar to those of Alosetron .

Metabolic Pathways

This compound is involved in metabolic pathways similar to Alosetron. It is primarily metabolized by cytochrome P450 complex liver enzymes

Transport and Distribution

Given its similarity to Alosetron, it is likely to be transported and distributed in a similar manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Alosetron typically involves the demethylation of Alosetron. This process can be achieved through various chemical reactions, including oxidative photocyclisation of N-arylenaminones to indoles . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the demethylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions. The process adheres to Good Manufacturing Practices (GMP) to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand and application.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Alosetron undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amines.

Comparison with Similar Compounds

N-Desmethyl Alosetron is unique due to its specific interaction with serotonin 5-HT3 receptors. Similar compounds include:

    Alosetron: The parent compound, also a 5-HT3 receptor antagonist, used for treating IBS.

    Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.

    Granisetron: Similar to Ondansetron, used for preventing chemotherapy-induced nausea and vomiting.

Compared to these compounds, this compound offers distinct advantages in terms of its specific receptor interactions and potential therapeutic applications.

Properties

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCYMYYQOKECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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